molecular formula C20H21N3O B5328623 2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide

2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide

Katalognummer B5328623
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: UISQUMYVGLCYMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide, also known as 4-((4-ethylphenyl)amino)-N-(4-(1H-imidazol-1-yl)benzyl)butanamide, is a chemical compound that has been extensively studied in scientific research. This compound is a selective antagonist for the histamine H3 receptor, which is involved in the regulation of neurotransmitter release and has been implicated in various physiological and pathological processes.

Wirkmechanismus

The histamine H3 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon activation by histamine or other ligands, the receptor inhibits the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. Antagonists for this receptor can therefore enhance the release of these neurotransmitters and improve cognitive function.
2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide(1H-imidazol-1-yl)benzyl]acetamide acts as a selective antagonist for the histamine H3 receptor. By binding to the receptor, this compound inhibits the inhibitory effect of histamine and enhances the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter release, 2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[this compound(1H-imidazol-1-yl)benzyl]acetamide has been shown to have other biochemical and physiological effects. For example, this compound can modulate the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide(1H-imidazol-1-yl)benzyl]acetamide in lab experiments is its high selectivity for the histamine H3 receptor. This compound can therefore be used to study the specific effects of H3 receptor modulation on various physiological and pathological processes.
One limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.

Zukünftige Richtungen

There are several future directions for research on 2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide(1H-imidazol-1-yl)benzyl]acetamide and related compounds. One direction is to further explore the therapeutic potential of H3 receptor antagonists for various neurological and psychiatric disorders. Another direction is to develop more potent and selective H3 receptor antagonists with improved pharmacokinetic properties.
In addition, there is growing interest in the use of H3 receptor antagonists for the treatment of obesity and metabolic disorders. Preclinical studies have shown that H3 receptor antagonists can reduce food intake and body weight in animal models, and several compounds are currently in clinical development for this indication.
Conclusion
2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[this compound(1H-imidazol-1-yl)benzyl]acetamide is a selective antagonist for the histamine H3 receptor that has been extensively studied in scientific research. This compound has potential therapeutic applications for various neurological and psychiatric disorders, as well as for the treatment of obesity and metabolic disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop more potent and selective H3 receptor antagonists.

Synthesemethoden

The synthesis of 2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide(1H-imidazol-1-yl)benzyl]acetamide has been described in several scientific publications. One common method involves the reaction of this compound(1H-imidazol-1-yl)benzylamine with 2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with butyryl chloride and a base to yield the final product.

Wissenschaftliche Forschungsanwendungen

The histamine H3 receptor has been implicated in various physiological processes such as sleep-wake regulation, learning and memory, and appetite control. Dysregulation of this receptor has also been linked to several pathological conditions such as Alzheimer's disease, schizophrenia, and obesity. Therefore, compounds that selectively modulate this receptor have potential therapeutic applications.
2-(2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamideethylphenyl)-N-[2-(4-ethylphenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide(1H-imidazol-1-yl)benzyl]acetamide has been extensively studied as a selective antagonist for the histamine H3 receptor. In vitro studies have shown that this compound binds selectively to the H3 receptor with high affinity and inhibits the binding of histamine to the receptor. In vivo studies have demonstrated that this compound can modulate neurotransmitter release in various brain regions and improve cognitive function in animal models.

Eigenschaften

IUPAC Name

2-(4-ethylphenyl)-N-[(4-imidazol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-2-16-3-5-17(6-4-16)13-20(24)22-14-18-7-9-19(10-8-18)23-12-11-21-15-23/h3-12,15H,2,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISQUMYVGLCYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.